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molecular formula C8H8N2 B102233 2-Amino-2-phenylacetonitrile CAS No. 16750-42-8

2-Amino-2-phenylacetonitrile

Cat. No. B102233
M. Wt: 132.16 g/mol
InChI Key: JTIHSSVKTWPPHI-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To a 0.3 ml aqueous solution of 46 mg of sodium cyanide and 55 mg of ammonium chloride was added a solution of 100 mg of benzaldehyde in 0.3 ml of methanol, and the resulting mixture was stirred at room temperature for 5 hours. After adding aqueous solution of ammonium chloride to the reaction mixture, it was extracted with ethyl acetate twice. The organic layer was washed successively with a saturated aqueous solution of ammonium chloride and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. Then, the crude product was purified and separated by LC-MS, to give 44.2 mg of the title compound as colorless crystals.
[Compound]
Name
aqueous solution
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl-].[NH4+:5].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CO>[NH2:5][CH:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:1]#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
aqueous solution
Quantity
0.3 mL
Type
reactant
Smiles
Name
Quantity
46 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
55 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed successively with a saturated aqueous solution of ammonium chloride and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Then, the crude product was purified
CUSTOM
Type
CUSTOM
Details
separated by LC-MS

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.2 mg
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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